![molecular formula C21H25NO6S B2877139 2-{[(3,4,5-三甲氧基苯基)羰基]氨基}-4,5,6,7-四氢-1-苯并噻吩-3-甲酸乙酯 CAS No. 72625-07-1](/img/structure/B2877139.png)

2-{[(3,4,5-三甲氧基苯基)羰基]氨基}-4,5,6,7-四氢-1-苯并噻吩-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

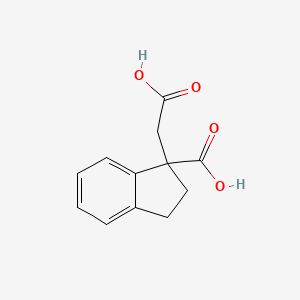

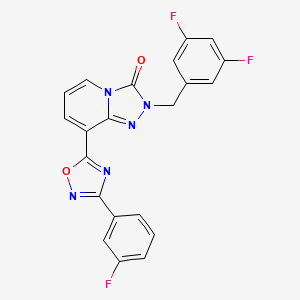

This compound is a complex organic molecule that contains several functional groups. The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. Attached to this core is an ethyl ester group and a carbonyl-amino group, which is further substituted with a trimethoxyphenyl group .科学研究应用

Anti-Cancer Activity

The TMP moiety has been identified as a significant pharmacophore in the development of anti-cancer agents. Compounds containing the TMP group have demonstrated the ability to inhibit crucial proteins involved in cancer progression, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These inhibitory actions can effectively halt the proliferation of cancer cells, making TMP-containing compounds promising candidates for anti-cancer drugs .

Anti-Fungal and Anti-Bacterial Properties

Research indicates that TMP-based compounds possess potent anti-fungal and anti-bacterial characteristics. They have shown activity against harmful bacteria like Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing stomach ulcers and tuberculosis, respectively. This suggests a potential for developing new antibiotics that can target these pathogens .

Antiviral Applications

TMP-bearing compounds have also been explored for their antiviral properties. They hold promise against viruses such as HIV, hepatitis C, and influenza. By interfering with viral replication or inhibiting enzymes essential for viral survival, these compounds could contribute to the treatment of various viral infections .

Anti-Parasitic Effects

The TMP group has been associated with significant efficacy against parasitic diseases like Leishmaniasis, Malaria, and Trypanosomiasis. These diseases are caused by parasites and are prevalent in tropical regions, posing a significant health burden. TMP-containing compounds could offer new avenues for anti-parasitic therapies .

Neuroprotective and Psychiatric Applications

Compounds with the TMP pharmacophore have shown potential in treating neurological and psychiatric conditions. They exhibit anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties. This broadens the scope of TMP compounds in addressing various disorders of the nervous system .

Tubulin Polymerization Inhibition

The TMP group plays a critical role in the binding of certain compounds to the colchicine binding site of the tubulin protein, which is vital for cell division. By inhibiting tubulin polymerization, TMP-containing compounds like colchicine can be used to treat conditions such as gout, where rapid cell division contributes to the disease pathology .

Heat Shock Protein Inhibition

Hsp90 is a protein that assists other proteins to fold properly and stabilizes proteins against heat stress. TMP compounds that inhibit Hsp90 can potentially be used to destabilize cancer cells, as they rely on Hsp90 to maintain their malignant proteins .

Enzyme Inhibition

The TMP moiety has been found to inhibit various enzymes like histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2). Inhibiting these enzymes can lead to the suppression of cancer cell growth and proliferation, offering another mechanism by which TMP compounds can be utilized in cancer therapy .

未来方向

作用机制

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin, a protein essential for microtubule dynamics, which is crucial for cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these proteins, the compound can disrupt normal cellular processes, potentially leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and thus, cell division . Inhibition of Hsp90 can lead to the degradation of its client proteins, affecting multiple signaling pathways . The compound also inhibits TrxR, an enzyme involved in the cellular response to oxidative stress .

Pharmacokinetics

The presence of the trimethoxyphenyl (tmp) group in its structure suggests that it might have good bioavailability . TMP is a pharmacophore present in many potent agents and is known to enhance the activity of derivatives at comparable concentrations .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

属性

IUPAC Name |

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6S/c1-5-28-21(24)17-13-8-6-7-9-16(13)29-20(17)22-19(23)12-10-14(25-2)18(27-4)15(11-12)26-3/h10-11H,5-9H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESHSJPKCQEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)